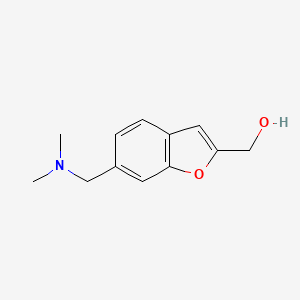

(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

[6-[(dimethylamino)methyl]-1-benzofuran-2-yl]methanol |

InChI |

InChI=1S/C12H15NO2/c1-13(2)7-9-3-4-10-6-11(8-14)15-12(10)5-9/h3-6,14H,7-8H2,1-2H3 |

InChI Key |

NJULELMARVNOFC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC2=C(C=C1)C=C(O2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((Dimethylamino)methyl)benzofuran-2-yl)methanol typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an alkyne, under acidic or basic conditions.

Introduction of Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.

Attachment of Methyl Group: The methyl group can be attached to the benzofuran ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst, such as aluminum chloride.

Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative using a reducing agent, such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents, such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents, such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or thiols.

Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond of the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)

Addition: Michael acceptors (e.g., α,β-unsaturated carbonyl compounds)

Major Products Formed

Oxidation: Aldehydes, ketones

Reduction: Alcohols, amines

Substitution: Halogenated or thiolated derivatives

Addition: Michael adducts

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including (6-((Dimethylamino)methyl)benzofuran-2-yl)methanol. For instance, a series of benzofuran derivatives were synthesized and evaluated for their activity against various cancer cell lines. One derivative showed selective toxicity towards leukemic cells while sparing non-cancerous cells, indicating a promising avenue for cancer therapy .

Neuroprotective Effects

Benzofuran compounds have been investigated for their neuroprotective properties, particularly in relation to Alzheimer's disease. Novel hybrids combining benzofuran with tacrine have been developed to target multiple pathways involved in neurodegeneration. These compounds exhibited significant inhibition of acetylcholinesterase and antioxidant activity, suggesting their potential as multi-target drugs for neurodegenerative disorders .

Synthesis and Formulation

Synthetic Routes

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of benzofuran derivatives with dimethylaminomethyl groups. The optimization of these synthetic routes is critical for enhancing yield and purity, which are essential for pharmaceutical applications .

Cosmetic Applications

The compound has also been explored in cosmetic formulations due to its potential skin benefits. Research indicates that benzofuran derivatives can enhance skin hydration and possess antioxidant properties, making them suitable candidates for inclusion in skincare products . A study demonstrated the effectiveness of formulations containing benzofuran derivatives in improving skin moisture levels and overall texture .

Pharmacological Studies

Bioavailability and Toxicity Assessments

Pharmacokinetic studies are crucial for understanding the bioavailability of this compound when used in topical formulations. Techniques such as tape stripping and microdialysis have been employed to assess drug penetration into skin layers, providing insights into the compound's efficacy and safety profile . These assessments are vital for regulatory compliance and product development.

Case Study 1: Anticancer Activity

In a study focused on the synthesis of novel benzofuran derivatives, researchers identified a specific derivative that exhibited significant cytotoxicity against K562 leukemic cells with an IC50 value of 5.0 mM. This finding underscores the potential of benzofuran derivatives as lead compounds in anticancer drug development .

Case Study 2: Neuroprotective Hybrid Compounds

A series of tacrine-benzofuran hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. These hybrids demonstrated promising results, suggesting their viability as multi-target therapeutic agents .

Mechanism of Action

The mechanism of action of (6-((Dimethylamino)methyl)benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways and affecting cellular responses.

Gene Expression Regulation: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The dimethylamino-methyl and methanol groups distinguish the target compound from other benzofuran derivatives. Key comparisons include:

Key Observations :

- The dimethylamino group in the target compound likely improves water solubility compared to halogenated (e.g., chloro, fluoro) or methoxy-substituted analogs, which are more lipophilic .

- Hydroxyl-rich derivatives (e.g., ) exhibit higher polarity than the target compound but may lack the tertiary amine’s pharmacokinetic advantages.

Biological Activity

The compound (6-((Dimethylamino)methyl)benzofuran-2-yl)methanol is a derivative of benzofuran that has garnered attention due to its potential biological activities, particularly in neuroprotection and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core with a dimethylaminomethyl substituent and a hydroxymethyl group. This configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

Neuroprotective Activity

Recent studies have indicated that benzofuran derivatives, including the compound , exhibit neuroprotective effects. For instance, a study on tacrine-benzofuran hybrids demonstrated their ability to enhance cell viability in neuroblastoma cells subjected to amyloid beta (Aβ) toxicity. The compounds were evaluated for their antioxidant properties and their capacity to inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.

Key Findings:

- Cell Viability : The compound showed promising results in improving cell viability against Aβ-induced toxicity.

- AChE Inhibition : It demonstrated effective inhibition of AChE, suggesting potential as an anti-Alzheimer's agent.

- Radical Scavenging Activity : The compound exhibited moderate antioxidant activity, with an EC50 value indicating its capacity to scavenge free radicals .

Antimicrobial Activity

In addition to neuroprotective properties, this compound has been studied for its antimicrobial efficacy. Research on related benzofuran compounds has highlighted their potential against various bacterial and fungal strains.

Antibacterial and Antifungal Activity:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound exhibited MIC values ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans .

- Broad Spectrum : The compound showed activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of benzofuran derivatives. Modifications in the benzofuran structure can significantly influence their pharmacological effects.

Observations:

- Hydroxyl Group Influence : The introduction of hydroxyl groups at specific positions on the benzofuran ring has been shown to enhance both antioxidant and antimicrobial activities.

- Dimethylamino Substitution : The presence of the dimethylamino group appears to facilitate interactions with biological targets, enhancing neuroprotective effects while also contributing to antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Neuroprotective Effects : A study indicated that tacrine-benzofuran hybrids improved neuroprotection in cell models by inhibiting AChE and reducing oxidative stress .

- Antimicrobial Efficacy : Research demonstrated significant antibacterial activity against various pathogens, with MIC values indicating strong potential for therapeutic applications .

- Molecular Docking Studies : Computational studies have suggested strong binding affinities of benzofuran derivatives with key proteins involved in neurodegenerative diseases, supporting their role as multi-target agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.